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Abstract
Edp-305 is a novel, non-bile acid, selective farnesoid X receptor (FXR) agonist that has been

under investigation for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary

cholangitis (PBC). As a potent activator of FXR, Edp-305 modulates multiple pathways integral

to lipid and bile acid metabolism, inflammation, and fibrosis. This technical guide provides an

in-depth overview of the pharmacodynamics of Edp-305, summarizing key preclinical and

clinical findings, detailing experimental methodologies, and visualizing the associated signaling

pathways and experimental workflows.

Introduction
The farnesoid X receptor (FXR) is a nuclear hormone receptor with a crucial role in regulating

bile acid homeostasis, lipid and glucose metabolism, and inflammatory and fibrotic processes,

primarily in the liver and intestines.[1] Its activation triggers a cascade of transcriptional events

that are protective against liver injury. Edp-305 was developed as a potent and selective FXR

agonist, designed to harness the therapeutic potential of this pathway while minimizing off-

target effects.[2][3] This document serves as a comprehensive resource on the

pharmacodynamic properties of Edp-305.
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Edp-305 is a selective agonist for the farnesoid X receptor (FXR) with minimal cross-reactivity

against other nuclear receptors, including the G protein-coupled bile acid receptor 1 (TGR5).[3]

[4] Its agonistic activity on FXR initiates a signaling cascade that plays a critical role in the

regulation of various metabolic and inflammatory pathways.

In Vitro Potency and Selectivity
Edp-305 demonstrates high potency in activating the FXR. In a full-length FXR reporter assay

using Human Embryonic Kidney 293 (HEK) cells, Edp-305 exhibited a half-maximal effective

concentration (EC50) of 8 nM.[4][5] This represents a significant increase in potency compared

to the first-in-class FXR agonist, obeticholic acid (OCA), which had an EC50 of 130 nM in the

same assay.[4][5] Furthermore, in a chimeric FXR reporter assay in Chinese hamster ovary

(CHO) cells, Edp-305 showed an EC50 of 34 ± 8 nM.[6]

A key characteristic of Edp-305 is its high selectivity for FXR over TGR5. In a TGR5 activation

assay, Edp-305 had an EC50 greater than 15 µM, indicating minimal activity. In contrast, OCA

is a dual agonist for both FXR and TGR5, with a TGR5 EC50 of 0.381 µM.[4][5]

Compound
FXR Activation
(HEK cells) EC50
(nM)

FXR Activation
(CHO cells) EC50
(nM)

TGR5 Activation
(CHO cells) EC50
(µM)

Edp-305 8 ± 3 34 ± 8 >15

Obeticholic Acid

(OCA)
130 ± 39 569 ± 96 0.381 ± 102

Table 1: In Vitro Potency and Selectivity of Edp-305 and OCA.[4][5][6]

FXR Signaling Pathway
Upon binding to Edp-305, FXR forms a heterodimer with the retinoid X receptor (RXR). This

complex then binds to FXR response elements (FXREs) in the promoter regions of target

genes, leading to the regulation of their transcription.
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The therapeutic potential of Edp-305 has been evaluated in various preclinical models of liver

disease, including models for NASH and biliary fibrosis.

Effects on Gene Expression
In Vitro: In human hepatocyte (Huh7.5) cell lines, Edp-305 demonstrated a dose-dependent

regulation of FXR target genes. At a concentration of 12 nM, Edp-305 induced the expression

of Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP) mRNA by 5-fold and

18-fold, respectively.[5] In contrast, OCA showed minimal induction at the same concentration.

[5] Furthermore, Edp-305 effectively reduced the expression of Cholesterol 7α-hydroxylase

(CYP7A1) mRNA, the rate-limiting enzyme in bile acid synthesis, to approximately 5% of

control levels.[5]

In Vivo: In C57BL/6 mice, oral administration of Edp-305 led to a dose-dependent increase in

the expression of SHP and Fibroblast Growth Factor 15 (FGF15) in the ileum.[5] In the liver,

Edp-305 treatment resulted in increased SHP and BSEP mRNA levels and a dose-dependent

reduction in CYP7A1 mRNA.[5]

Efficacy in Animal Models of Liver Disease
In a mouse model of steatohepatitis induced by an MCD diet, Edp-305 treatment for four

weeks demonstrated significant therapeutic effects.

Treatment Group Dose
Serum ALT
Reduction

Collagen
Deposition
Reduction

Edp-305 10 mg/kg/day - -

Edp-305 30 mg/kg/day 62% >80%

OCA 30 mg/kg/day ~30% No improvement

Table 2: Efficacy of Edp-305 in MCD-Fed Mice.[4][7]

In this model of chronic progressive biliary liver disease, Edp-305 was administered for six

weeks after the establishment of advanced liver fibrosis.
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Treatment Group Dose
Serum
Transaminase
Reduction

Collagen
Deposition
Reduction

Edp-305 10 mg/kg/day Up to 53% -

Edp-305 30 mg/kg/day Up to 53% Up to 39%

OCA 30 mg/kg/day Up to 30% No improvement

Table 3: Efficacy of Edp-305 in BALBc.Mdr2-/- Mice.[4][8]

In a DIN mouse model, which mimics human NAFLD/NASH, Edp-305 treatment for ten weeks

led to significant improvements in liver histology and lipid content.[3]

Treatment
Group

Dose Liver Steatosis
Hepatocyte
Ballooning

NAFLD
Activity Score
(NAS)

Edp-305 10 mg/kg/day
Significantly

decreased

Significantly

lowered

Significantly

reduced

Edp-305 30 mg/kg/day
Significantly

decreased

Significantly

lowered

Significantly

reduced

OCA 30 mg/kg/day
No significant

effect
No improvement

No significant

reduction

Table 4: Efficacy of Edp-305 in the DIN Mouse Model.[3]

Edp-305 at 30 mg/kg also significantly decreased liver cholesterol by 48% compared to a 31%

reduction with OCA at the same dose.[3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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